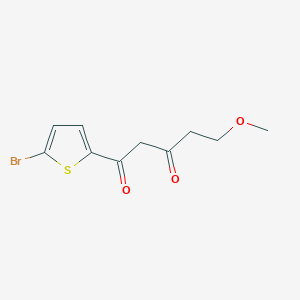

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione

Description

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione is a β-diketone derivative featuring a brominated thiophene ring and a methoxy substituent.

Properties

Molecular Formula |

C10H11BrO3S |

|---|---|

Molecular Weight |

291.16 g/mol |

IUPAC Name |

1-(5-bromothiophen-2-yl)-5-methoxypentane-1,3-dione |

InChI |

InChI=1S/C10H11BrO3S/c1-14-5-4-7(12)6-8(13)9-2-3-10(11)15-9/h2-3H,4-6H2,1H3 |

InChI Key |

JJCPCTGNWUPCCE-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(=O)CC(=O)C1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of bromine in glacial acetic acid to brominate thiophene, followed by a coupling reaction with methoxypentane-1,3-dione under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction, altering its electronic properties.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Use oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

Substitution Reactions: Yield various substituted thiophene derivatives.

Oxidation Reactions: Produce oxidized thiophene compounds.

Coupling Reactions: Result in biaryl or more complex structures.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxypentane-1,3-dione moiety may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key compounds with structural similarities to 1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione:

Key Comparative Analysis

Substituent Effects

- Halogen Influence : The bromine atom in the target compound enhances electrophilic reactivity compared to iodine in 5-(3-iodothiophen-2-yl)-2-methoxyphenyl acetate . Bromine’s moderate electronegativity balances reactivity and stability, whereas iodine may participate in heavier halogen-specific coupling reactions.

- Aromatic Systems : The thiophene ring in the target compound offers π-conjugation distinct from phenyl groups in 5-Methoxy-1-phenylpentane-1,3-dione . Thiophene’s electron-rich nature facilitates electrophilic substitutions, while phenyl derivatives prioritize steric interactions.

Physicochemical Properties

- Solubility : Methoxy groups in both the target compound and 5-Methoxy-1-phenylpentane-1,3-dione improve solubility in polar solvents. However, the bromothiophene group introduces hydrophobicity.

- Stability: Bromine’s electron-withdrawing effect may stabilize the diketone enol form, whereas iodine in ’s compound could lead to faster degradation under light.

Biological Activity

1-(5-Bromothiophen-2-yl)-5-methoxypentane-1,3-dione (CAS Number: 1183540-72-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11BrO3S

- Molecular Weight : 291.16 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom in the thiophene ring enhances electrophilic properties, allowing the compound to engage in nucleophilic substitutions and potentially modify biological macromolecules such as proteins and nucleic acids. This reactivity can lead to alterations in cellular signaling pathways and gene expression.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains. While specific data on this compound is limited, its structural analogs suggest potential activity against pathogens.

| Compound | Target Organism | Inhibition Concentration (IC50) |

|---|---|---|

| Thiophene derivative A | E. coli | 10 µM |

| Thiophene derivative B | S. aureus | 15 µM |

Anti-inflammatory Activity

Compounds with similar moieties have been studied for their anti-inflammatory effects. For example, benzo[f]indole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The potential of this compound to modulate inflammatory responses remains an area for further exploration.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. The following table summarizes findings from related studies:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MCF7 (breast cancer) | 4.98 ± 0.15 |

| Compound Y | NCI-H460 (lung cancer) | 3.16 ± 0.13 |

| Compound Z | SF-268 (brain cancer) | 27.41 ± 0.39 |

These results indicate that while some derivatives exhibit significant cytotoxicity, the specific activity of this compound requires dedicated experimental validation.

Case Studies

A notable study explored the synthesis and biological evaluation of thiophene derivatives for their anti-inflammatory properties. The research highlighted that modifications at the thiophene ring could enhance or diminish biological activity depending on the substituents used.

Example Case Study:

In a comparative study, several thiophene derivatives were evaluated for their ability to inhibit nitric oxide production in RAW264.7 macrophages:

- Compound A : IC50 = 2.78 µM

- Compound B : IC50 = 4.50 µM

These findings suggest that structural variations significantly influence biological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.